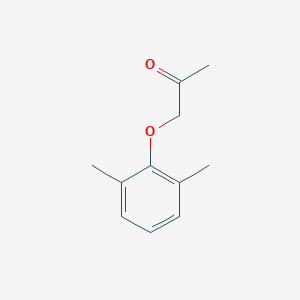
1-(2,6-Dimethylphenoxy)acetone
Cat. No. B134477
Key on ui cas rn:
53012-41-2
M. Wt: 178.23 g/mol
InChI Key: XDJULAUHYAJQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08012901B1
Procedure details


Prepared by 1-chloro-propan-2-one (50 mmol) and 2,6-dimenthylphenol (60 mmol); purified by silica gel/hexane:ethyl acetate (5:1) column chromatography as a colorless oil; yield 84% (7.5 g); H NMR (400 MHz, CDCl3): d 2.34 (s, 6H, CH3), 2.42 (s, 3H, CH3), 4.40 (s, 2H, OCH2), 7.02-7.10 (m, 3H, Ar); CNMR (100 MHz, CDCl3): δ 16.3, 26.6, 76.8, 124.5, 129.1, 130.6, 155.0, 205.4; GC-MS m/z 178.1 (M+).

Name
2,6-dimenthylphenol
Quantity
60 mmol
Type
reactant
Reaction Step One

Yield
84%
Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:5])[CH3:4].C1(C)CCC(C(C)C)[CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH:21]3C(C(C)C)CCC(C)C3)[C:16]=2[OH:31])C1>>[CH3:21][C:17]1[CH:18]=[CH:19][CH:20]=[C:15]([CH3:8])[C:16]=1[O:31][CH2:2][C:3](=[O:5])[CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)=O
|
|
Name
|
2,6-dimenthylphenol
|
|
Quantity
|
60 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)C1=C(C(=CC=C1)C1CC(CCC1C(C)C)C)O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel/hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(OCC(C)=O)C(=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
